molecular formula C11H9NO2 B8814824 8-Methylquinoline-5-carboxylic acid CAS No. 74316-52-2

8-Methylquinoline-5-carboxylic acid

Cat. No. B8814824
CAS RN: 74316-52-2
M. Wt: 187.19 g/mol
InChI Key: QJXFWYXZXLRASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098215B2

Procedure details

The compound obtained in Example 87-2 (1 g) was dissolved in methanol (25 ml). The solution was stirred for 15 hours while blowing hydrochloric acid gas, and the solvent was removed by distillation. The obtained residue was dissolved in water and 1 mol/l sodium hydroxide aqueous solution was added to cause a solid substance to precipitate. The solid was collected by filtration and the filtrate was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and the solvent was removed by distillation to obtain a solid. The solid was combined with the previously collected solid and purified by silica gel column chromatography (20 g, chloroform) to obtain the title compound (0.7337 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([OH:14])=[O:13])=[CH:4][CH:3]=1.Cl.[CH3:16]O>>[CH3:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]([C:12]([O:14][CH3:16])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=CC=C(C=2C=CC=NC12)C(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in water
ADDITION
Type
ADDITION
Details
1 mol/l sodium hydroxide aqueous solution was added
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
to obtain a solid
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (20 g, chloroform)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC1=CC=C(C=2C=CC=NC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.7337 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.